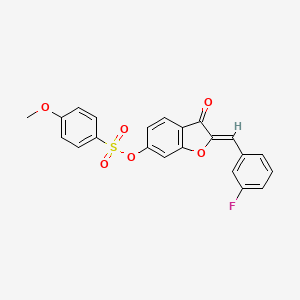

![molecular formula C9H23N3 B2385051 [(2S)-2-aminopropyl][3-(dimethylamino)propyl]methylamine CAS No. 1567951-60-3](/img/structure/B2385051.png)

[(2S)-2-aminopropyl][3-(dimethylamino)propyl]methylamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

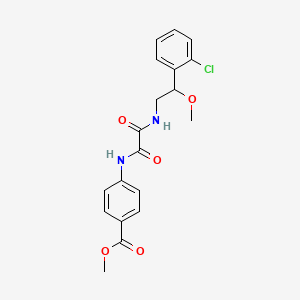

[(2S)-2-aminopropyl][3-(dimethylamino)propyl]methylamine is a chemical compound with the CAS Number: 1567951-60-3 . It has a molecular weight of 173.3 . The IUPAC name for this compound is (S)-N1-(3-(dimethylamino)propyl)-N1-methylpropane-1,2-diamine .

Molecular Structure Analysis

The InChI code for this compound is1S/C9H23N3/c1-9(10)8-12(4)7-5-6-11(2)3/h9H,5-8,10H2,1-4H3/t9-/m0/s1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule. Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . The storage temperature for this compound is 4 degrees Celsius .Applications De Recherche Scientifique

Vibrational and NMR Spectroscopy Studies : A study by Pigošová et al. (2005) examined the isomers and conformers of some push-pull enamines, including 3-dimethylamino-2-acetyl propenenitrile, a compound structurally related to (2S)-2-aminopropyl][3-(dimethylamino)propyl]methylamine. This research, which involved vibrational and NMR spectroscopy, contributes to a deeper understanding of the physical and chemical properties of these compounds (Pigošová et al., 2005).

Organometallic Chemistry Research : Sakakibara Tadamori et al. (1972) explored the reactions between (dimethylalumino)(trimethylsilyl)methylamine and various carbonyl compounds, leading to the synthesis of new compounds such as 4-(dimethylamino)-4-(methylamino)-3-buten-2-one. This research is significant in the field of organometallic chemistry, particularly in understanding the reactivity and synthesis of novel organometallic compounds (Sakakibara Tadamori et al., 1972).

Crystallography and Coordination Chemistry : Mukherjee et al. (1999) investigated the structure of a nickel(II) thiocyanate complex of bis(3-aminopropyl)methylamine. This research sheds light on the coordination chemistry and crystal structures of such complexes, which is crucial for understanding their potential applications in catalysis and material science (Mukherjee et al., 1999).

Chemical Synthesis and Applications : Janeba et al. (2001) reported on the synthesis of 8-Amino- and N-Substituted 8-Aminoadenine Derivatives of Acyclic Nucleoside and Nucleotide Analogs, where reactions with methylamine or dimethylamine were used. This research is significant for the development of new nucleoside and nucleotide analogs, which have applications in medicinal chemistry (Janeba et al., 2001).

Methylamine Synthesis Research : Xing Shujian (2013) reviewed the use and market demand of methylamine, including the research progress in catalysts and technology for shape-selective synthesis of dimethylamine. This research is pivotal for industrial applications where methylamine and its derivatives are key intermediates (Xing Shujian, 2013).

Environmental Toxicology Studies : A study by Groth et al. (1993) investigated the toxicity of various amines, including N-methylamine and N,N-dimethylamine, on fertilized zebrafish eggs. This research contributes to the understanding of the environmental impact and toxicity of these amines (Groth et al., 1993).

Safety and Hazards

The compound is labeled with the GHS05 pictogram, indicating that it is corrosive . The hazard statements associated with this compound include H314, indicating that it causes severe skin burns and eye damage . Precautionary statements include P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, P501 .

Propriétés

IUPAC Name |

(2S)-1-N-[3-(dimethylamino)propyl]-1-N-methylpropane-1,2-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H23N3/c1-9(10)8-12(4)7-5-6-11(2)3/h9H,5-8,10H2,1-4H3/t9-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJSXCYXLIKUBNX-VIFPVBQESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN(C)CCCN(C)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CN(C)CCCN(C)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H23N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

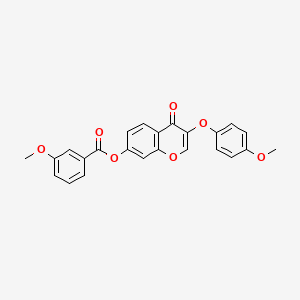

![Ethyl 2-(benzo[d][1,3]dioxole-5-carboxamido)thiazole-4-carboxylate](/img/structure/B2384968.png)

![3-{[(1-Cyclopropylethyl)amino]methyl}phenol](/img/structure/B2384970.png)

![3-(2-fluorophenyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2384971.png)

![3-Benzyl-2-[2-(3,4-dihydroxyphenyl)-2-oxoethyl]sulfanyl-6-piperidin-1-ylquinazolin-4-one](/img/structure/B2384972.png)

![(Z)-2-Cyano-N-(4-ethoxyphenyl)-3-[4-(N-methylanilino)-3-nitrophenyl]prop-2-enamide](/img/structure/B2384977.png)

![1-[2,5-Dimethyl-1-(4-methylphenyl)-3-pyrrolyl]-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)ethanone](/img/structure/B2384979.png)

![(3,4-Difluorophenyl)-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2384980.png)

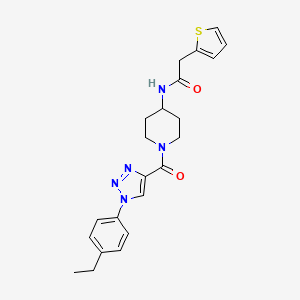

![3-[[4-[6-(4-Ethoxyphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B2384986.png)

![Methyl 13-amino-2-oxatricyclo[9.4.0.0^{3,8}]pentadeca-1(15),3(8),4,6,9,11,13-heptaene-9-carboxylate](/img/structure/B2384991.png)